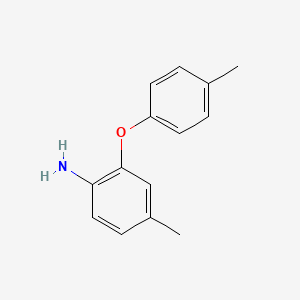
3-Chloro-4-(3-isopropylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-(3-isopropylphenoxy)aniline, commonly referred to as 3-CIPA, is an organic compound belonging to the aniline family. It is an important intermediate in the synthesis of many organic compounds and is widely used in the pharmaceutical and agricultural industries. 3-CIPA is a versatile compound due to its wide range of applications, from the synthesis of drugs to the production of pesticides and herbicides.
Scientific Research Applications
Nephrotoxic Potential and Renal Function Studies
- In Vivo and In Vitro Nephrotoxicity Assessment: Aniline derivatives, including monochlorophenyl derivatives, have been studied for their nephrotoxic potential. These compounds, used in chemical intermediates, were tested on Fischer 344 rats to evaluate renal function and potential nephrotoxicity. Chlorine substitution on the phenyl ring of aniline was found to enhance nephrotoxic potential, with different substitutions producing varying levels of effect (Rankin et al., 1986).
Applications in Polymer Synthesis and Properties
- Synthesis of Polyurethane Cationomers: Aniline groups, such as 3-chloro-4-hydroxyaniline, are integral in synthesizing polyurethane cationomers with specific properties like fluorescence. The study investigated the structure and photochromic mechanism of salicylideneanil units in these polymers (Buruianǎ et al., 2005).
Biotransformation in Carcinogenic Degradation
- Biotransformation of Chemical Carcinogens: The degradation of carcinogenic compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene results in the formation of modified anilines, including 3-chloro-4-hydroxyaniline. This transformation suggests mechanisms involving intramolecular hydroxylation-induced chlorine migration, important in understanding the catabolic degradation of carcinogens (Kolar & Schlesiger, 1975).
Environmental and Agricultural Applications
- Soil Bacterium Hydrolysis of Herbicides: Enzymes from certain soil bacteria, like Pseudomonas sp., can hydrolyze compounds such as isopropyl N-(3-chlorophenyl) carbamate, releasing 3-chloroaniline. This highlights the role of soil bacteria in the biodegradation of herbicides and similar phenylcarbamate compounds (Kearney & Kaufman, 1965).
Analytical Chemistry and Adsorption Studies
- Adsorption Properties on Halloysite Adsorbents: Chloro derivatives of aniline, including 3-chloroaniline, are key in the production of dyes, pharmaceuticals, and agricultural agents. Studies on their adsorption properties, particularly on halloysite adsorbents, are crucial for environmental applications like wastewater treatment (Słomkiewicz et al., 2017).
Photocatalytic Degradation Studies
- Mineralization in Acidic Solutions by Catalyzed Ozonation: Aniline and chlorophenol derivatives' degradation, including 4-chloroaniline, under catalyzed ozonation conditions, illustrates their potential application in water purification processes. This study sheds light on the mineralization of these compounds in acidic solutions (Sauleda & Brillas, 2001).
properties
IUPAC Name |
3-chloro-4-(3-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZGIPKROPKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)




![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)







